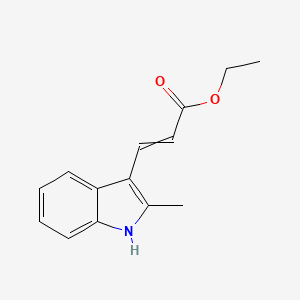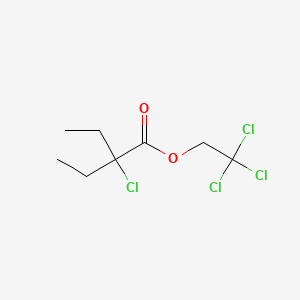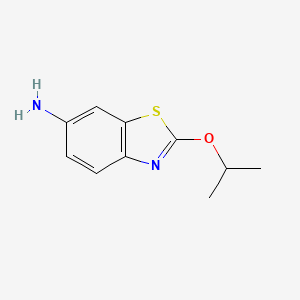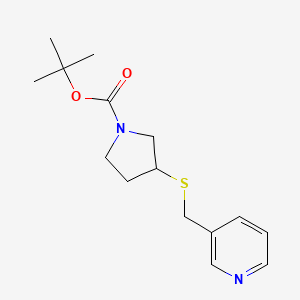![molecular formula C12H21BrClN B13950697 8-(Bromomethyl)-2-(2-chloroethyl)-2-azaspiro[4.5]decane](/img/structure/B13950697.png)
8-(Bromomethyl)-2-(2-chloroethyl)-2-azaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Bromomethyl)-2-(2-chloroethyl)-2-azaspiro[4.5]decane is a synthetic organic compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spiro-connected bicyclic structure containing a nitrogen atom. The presence of bromomethyl and chloroethyl groups suggests potential reactivity and utility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Bromomethyl)-2-(2-chloroethyl)-2-azaspiro[4.5]decane typically involves multi-step organic reactions. One possible route could be:
Formation of the spirocyclic core: This might involve a cyclization reaction where a suitable precursor undergoes intramolecular nucleophilic substitution.
Introduction of the bromomethyl group: This could be achieved by bromination of a methyl group using reagents like N-bromosuccinimide (NBS) under radical conditions.
Introduction of the chloroethyl group: This might involve alkylation of the nitrogen atom with 2-chloroethyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The bromomethyl and chloroethyl groups can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound might be subject to oxidation or reduction under specific conditions, altering its functional groups.
Cyclization: Further cyclization reactions could modify the spirocyclic structure.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate or chromium trioxide for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Major Products
The major products would depend on the specific reactions and conditions used. For example, nucleophilic substitution could yield derivatives with different functional groups replacing the bromomethyl or chloroethyl groups.
Aplicaciones Científicas De Investigación
8-(Bromomethyl)-2-(2-chloroethyl)-2-azaspiro[4.5]decane could have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways involving spirocyclic compounds.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use as a precursor in the manufacture of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action would depend on the specific application. For example, if used in medicine, it might interact with specific molecular targets such as enzymes or receptors, altering their activity. The presence of reactive groups like bromomethyl and chloroethyl suggests potential for covalent modification of biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
8-(Bromomethyl)-2-azaspiro[4.5]decane: Lacks the chloroethyl group.
2-(2-Chloroethyl)-2-azaspiro[4.5]decane: Lacks the bromomethyl group.
8-Methyl-2-(2-chloroethyl)-2-azaspiro[4.5]decane: Has a methyl group instead of bromomethyl.
Uniqueness
The combination of bromomethyl and chloroethyl groups in the spirocyclic structure makes 8-(Bromomethyl)-2-(2-chloroethyl)-2-azaspiro[4.5]decane unique, potentially offering distinct reactivity and applications compared to similar compounds.
Propiedades
Fórmula molecular |
C12H21BrClN |
|---|---|
Peso molecular |
294.66 g/mol |
Nombre IUPAC |
8-(bromomethyl)-2-(2-chloroethyl)-2-azaspiro[4.5]decane |
InChI |
InChI=1S/C12H21BrClN/c13-9-11-1-3-12(4-2-11)5-7-15(10-12)8-6-14/h11H,1-10H2 |
Clave InChI |
HNWFNLVAOWNQRN-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1CBr)CCN(C2)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


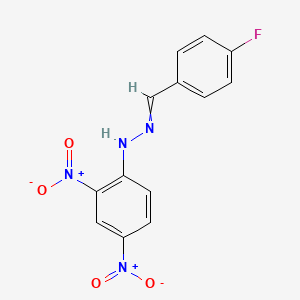

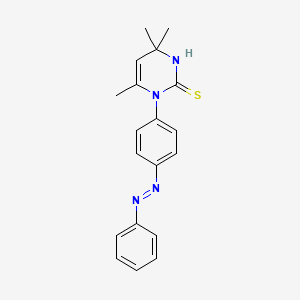
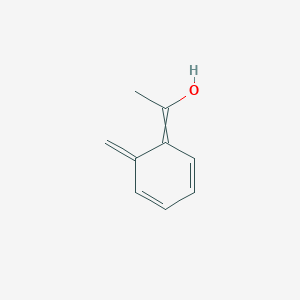
![2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenamine](/img/structure/B13950644.png)
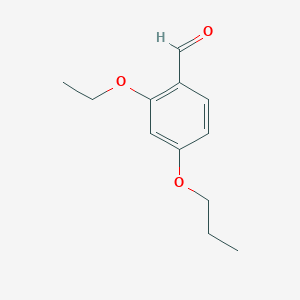

![2-Methoxy-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13950663.png)
